molecular formula C13H17NO5 B8545455 Methyl 5-tert-butyl-2-methoxy-3-nitro-benzoate

Methyl 5-tert-butyl-2-methoxy-3-nitro-benzoate

Cat. No. B8545455
M. Wt: 267.28 g/mol
InChI Key: IZTDMUNFYLRBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-tert-butyl-2-methoxy-3-nitro-benzoate is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-tert-butyl-2-methoxy-3-nitro-benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-tert-butyl-2-methoxy-3-nitro-benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 5-tert-butyl-2-methoxy-3-nitrobenzoate

InChI

InChI=1S/C13H17NO5/c1-13(2,3)8-6-9(12(15)19-5)11(18-4)10(7-8)14(16)17/h6-7H,1-5H3

InChI Key

IZTDMUNFYLRBDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.3 ml of thionyl chloride are added dropwise to an ice-cooled solution of 5.40 g 5-tert-butyl-2-methoxy-3-nitro-benzoic acid in 50 ml of methanol. The cooling bath is removed and the solution is heated to 60° C. The solution is stirred overnight at 60° C. and then cooled to ambient temperature. The solution is evaporated down completely and the residue is mixed with water. The aqueous mixture is extracted with ethyl acetate, and the combined extracts are dried (MgSO4). The solvent is removed, and the residue is chromatographed on silica gel with cyclohexane/ethyl acetate (98:260:40).
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2.3 mL
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5.4 g
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50 mL
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Synthesis routes and methods II

Procedure details

5.4 g 5-tert-butyl-2-methoxy-3-nitro-benzoic acid are dissolved in 50 ml of methanol, cooled to 0° C. and combined dropwise with 2.32 ml of thionyl chloride. After the addition has ended the mixture is heated for 12 hours to 60° C. Then the solvents are eliminated in vacuo, the residue is divided between water and ethyl acetate and the aqueous phase is extracted twice with ethyl acetate. The combined organic phases are dried on magnesium sulphate and the solvent is eliminated in vacuo. The residue thus obtained is chromatographed on silica gel (cyclohexane/ethyl acetate (98:2 to 60:40).
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5.4 g
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reactant
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50 mL
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2.32 mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.